molecular formula C11H14N2O3 B14626225 5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one CAS No. 57275-96-4

5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14626225
CAS No.: 57275-96-4
M. Wt: 222.24 g/mol
InChI Key: ZYEHKADBQAOYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and a hydroxy group attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the quinoline ring.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline compounds depending on the reagents used.

Scientific Research Applications

5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Amino-1-hydroxyethyl)-1H-indole-7-carboxamide: Shares a similar amino and hydroxyethyl group but has an indole core.

    4-(2-Hydroxyethyl)phenol: Contains a hydroxyethyl group attached to a phenol ring.

    5-(2-Hydroxyethyl)-4-methylthiazole: Features a hydroxyethyl group on a thiazole ring.

Uniqueness

5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications that similar compounds may not fulfill.

Properties

CAS No.

57275-96-4

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-(2-amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H14N2O3/c12-5-9(15)6-1-3-8(14)11-7(6)2-4-10(16)13-11/h1,3,9,14-15H,2,4-5,12H2,(H,13,16)

InChI Key

ZYEHKADBQAOYSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C21)C(CN)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.